8-Hydrazinylquinoline

Analytical chemistry Trace metal detection Spectrophotometry

8-Hydrazinylquinoline (CAS 14148-42-6) is a position-specific heterocyclic building block required for creating dual-mode chemosensors that discriminate Co²⁺ (colorimetric, 10 nM LOD) from Zn²⁺ (fluorimetric, 18 nM LOD). The 8-hydrazine attachment creates an N,N-bidentate cleft essential for orthogonal optical readouts. Generic substitution with 2- or 3-hydrazino isomers, or 8-aminoquinoline, compromises binding-site geometry and selectivity. Procure only the 8-isomer to replicate published sensor architectures, antimicrobial hydrazone libraries, and cavity-shaped urea receptors.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 14148-42-6
Cat. No. B174681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydrazinylquinoline
CAS14148-42-6
Synonyms8-hydrazinylquinoline hydrochloride
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NN)N=CC=C2
InChIInChI=1S/C9H9N3/c10-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2
InChIKeyHJJRRHBSMQOZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydrazinylquinoline (CAS 14148-42-6): Quinoline-Hydrazine Hybrid as a Versatile Synthon and Ligand Core


8-Hydrazinylquinoline (CAS 14148-42-6), also referred to as 8-hydrazinoquinoline, is a heterocyclic building block that integrates the π-deficient quinoline ring with a nucleophilic hydrazine (-NHNH₂) group at the 8-position. This hybrid architecture imparts a dual reactivity profile: the quinoline nitrogen can participate in metal chelation and π-stacking interactions, while the primary amine/hydrazine terminus serves as a reactive handle for condensation to hydrazones, pyrazolines, and fused heterocycles [1]. Unlike the structurally analogous 8-aminoquinoline, the additional nitrogen in the hydrazine arm expands the available coordination sphere and hydrogen-bonding network, enabling distinct modes of metal ion recognition and downstream derivatization .

Why 8-Hydrazinylquinoline Cannot Be Substituted by 2-Hydrazino, 3-Hydrazino, or 8-Aminoquinoline Isomers


Generic substitution among positional isomers of hydrazinoquinoline or with 8-aminoquinoline is not scientifically justifiable due to the profound influence of the hydrazine group's position on both electronic delocalization and metal-binding geometry. In the Schilt et al. head-to-head study, hydrazones derived from 2-, 3-, and 8-hydrazinoquinoline exhibited divergent metallochromic selectivity profiles and spectral responses toward the same transition-metal panel (Fe, Co, Ni, Cu, Zn) [1]. Specifically, the 8-isomer places the hydrazone-forming nitrogen in an ortho-like relationship to the quinoline nitrogen, creating a preorganized N,N-bidentate cleft that favors specific metal-ion coordination geometries not accessible with the 2- or 3-substituted analogs. This translates into distinct molar absorptivities and wavelength shifts that are critical for trace analytical method development [1]. Furthermore, compared to 8-aminoquinoline, the hydrazine -NHNH₂ group in 8-hydrazinylquinoline extends the linker length and introduces an additional nitrogen capable of both hydrogen-bond donation and metal ligation, a structural nuance that alters the binding stoichiometry and detection limits of derived chemosensors [2].

Quantitative Differentiators for 8-Hydrazinylquinoline: Analytical Selectivity and Detection-Limit Performance


Positional Isomer Differentiation: 8-Hydrazinoquinoline Hydrazones Exhibit Distinct Metallochromic Sensitivity Profiles vs. 2- and 3-Isomers

In a direct comparative study, hydrazones synthesized from 8-hydrazinoquinoline, 2-hydrazinoquinoline, and 3-hydrazinoquinoline were evaluated as colorimetric reagents for iron, cobalt, nickel, copper, and zinc [1]. The 8-substituted hydrazones demonstrated differential complexation behavior that enabled simultaneous determination of multiple metals in mixture—a capability not observed to the same extent with the 2- or 3-substituted counterparts. The study's mole-ratio analyses confirmed that the 8-isomer-derived ligands adopt chelation geometries that yield distinct absorbance maxima and molar absorptivities for each metal ion, providing a spectroscopic fingerprint that is isomer-specific [1].

Analytical chemistry Trace metal detection Spectrophotometry

Sub-Nanomolar Detection Limits in 8-Hydrazinylquinoline-Derived Fluorescent Chemosensors

Chemosensors incorporating the 8-hydrazinylquinoline moiety achieve detection limits for Zn²⁺ in the low nanomolar range—a performance metric that substantially outperforms many quinoline-based sensors lacking the hydrazine extension. For instance, the sensor HBP ((E)-2-(2-((5-bromopyridin-2-yl)methylene)hydrazinyl)quinoline) exhibits a detection limit of 18 nM for Zn²⁺ [1]. More broadly, related hydrazono-quinoline sensors developed from the 8-hydrazinoquinoline platform demonstrate detection limits as low as 0.07 μM (70 nM) for Zn²⁺, which is below the WHO guideline for zinc in drinking water [2].

Fluorescent probe Zinc detection Bioimaging

Expanded Metal-Ion Recognition Scope: Dual Detection of Co²⁺ and Zn²⁺ via Distinct Optical Outputs

The 8-hydrazinylquinoline platform enables the design of bifunctional chemosensors that differentiate between Co²⁺ and Zn²⁺ through orthogonal optical responses. The sensor HBP, built on a (E)-2-(2-((5-bromopyridin-2-yl)methylene)hydrazinyl)quinoline core, produces a UV-visible red-shift and a colorless-to-pink color change upon binding Co²⁺, while binding Zn²⁺ elicits a strong fluorescence turn-on response [1]. This dual-mode discrimination is achieved without spectral crosstalk, and the detection limits are 10 nM for Co²⁺ and 18 nM for Zn²⁺ [1]. In contrast, simple 8-aminoquinoline derivatives typically rely on a single readout modality (e.g., fluorescence only) and may exhibit cross-reactivity that complicates multi-analyte sensing.

Bifunctional sensor Cobalt detection Colorimetric and fluorimetric

Hydrazone Derivatives of 8-Hydrazinylquinoline as Potent Antimicrobial Scaffolds with In Silico Target Engagement

Hydrazone derivatives synthesized from hydrazinylquinoline precursors exhibit broad-spectrum antimicrobial activity and favorable in silico binding profiles. In a recent study, hydrazinylquinoline-derived pyrazolines (HS6–HS10) demonstrated MIC values of 12.5–25 mg/mL against Gram-positive bacteria (S. aureus, B. subtilis, S. pneumoniae) and 12.5 mg/mL against Gram-negative strains (E. coli, S. typhi, P. aeruginosa) [1]. Molecular docking of ligands HS7 and HS8 against microbial targets revealed binding affinities of –9.6 and –9.4 kcal/mol for DHFR (dihydrofolate reductase) and –9.8 and –10.2 kcal/mol for SQLE (squalene epoxidase), respectively, surpassing the reference drugs ciprofloxacin (–7.4 kcal/mol) and terbinafine (–9.8 kcal/mol) [1].

Antimicrobial Molecular docking Drug discovery

Preorganized N,N-Bidentate Coordination Geometry Unique to 8-Hydrazinylquinoline

The 1,2-relationship between the quinoline ring nitrogen and the hydrazine NH₂ group in 8-hydrazinylquinoline creates a sterically and electronically favorable N,N-bidentate binding pocket. This geometry is distinct from 2-hydrazinoquinoline (which places the hydrazine in conjugation with the ring nitrogen) and 3-hydrazinoquinoline (which lacks the ortho-like arrangement entirely) [1]. The 8-substituted hydrazones studied by Schilt et al. form chelates with 1:1 or 2:1 ligand-to-metal stoichiometry depending on the metal ion, whereas the 2- and 3-substituted analogs display different coordination numbers and geometries under identical conditions [1]. This structural preorganization directly impacts the thermodynamic stability and kinetic lability of the resulting metal complexes, influencing their utility in separation chemistry and catalysis.

Coordination chemistry Ligand design Chelation

Synthetic Versatility: 8-Hydrazinylquinoline as a Gateway to Pyrido[3,2-g]indole Host Architectures

8-Hydrazinylquinoline serves as a direct precursor to pyrido[3,2-g]indole-based cavity-shaped hosts via Fischer indole cyclization of the corresponding 8-quinolinylhydrazones . This transformation is regioselective and yields a rigid, preorganized binding cavity suitable for urea derivative recognition. In contrast, 2- and 3-hydrazinoquinoline isomers would yield regioisomeric indole-fused systems with altered cavity geometries and different guest-binding selectivities. The ability to access these structurally defined host molecules directly from 8-hydrazinylquinoline, without requiring protecting-group manipulations, provides a streamlined synthetic route to supramolecular receptors .

Heterocycle synthesis Supramolecular chemistry Receptor design

High-Impact Application Scenarios for 8-Hydrazinylquinoline Procurement


Development of Bifunctional Colorimetric/Fluorimetric Sensors for Co²⁺ and Zn²⁺

The 8-hydrazinylquinoline scaffold enables construction of a single chemosensor (e.g., HBP) that discriminates between Co²⁺ (colorimetric, LOD 10 nM) and Zn²⁺ (fluorimetric, LOD 18 nM) via orthogonal optical readouts [1]. This dual-mode capability is directly traceable to the 8-position hydrazine linker, which provides the correct geometry and electronic environment for differential metal-ion binding. Procurement of 8-hydrazinylquinoline is essential for replicating this sensor architecture; substitution with 2- or 3-hydrazino isomers will alter binding-site geometry and compromise the observed selectivity.

Synthesis of Pyrido[3,2-g]indole-Based Supramolecular Hosts

Fischer indole cyclization of 8-quinolinylhydrazones yields a unique class of cavity-shaped hosts with a central pyridine ring flanked by two pyrido[3,2-g]indole subunits . These hosts are designed for selective recognition of urea derivatives and represent a structurally defined receptor architecture accessible only from the 8-substituted hydrazine precursor. The regioselectivity of the cyclization is governed by the 8-position attachment; other positional isomers would yield different fused-ring systems unsuitable for the intended host design.

Trace-Level Zinc Detection in Environmental and Biological Samples

Sensors derived from 8-hydrazinylquinoline, such as DQ, achieve Zn²⁺ detection limits as low as 0.07 μM (70 nM) with fluorescence turn-on response in aqueous media [2]. This sensitivity is below the WHO drinking water guideline and enables quantification in real water samples and bioimaging in zebrafish. The hydrazine linker at the 8-position is critical for achieving the low nanomolar LOD; 8-aminoquinoline-based analogs typically exhibit higher detection limits and may require more complex synthetic modifications to approach comparable sensitivity.

Precursor for Antimicrobial Hydrazone and Pyrazoline Libraries

8-Hydrazinylquinoline serves as the direct precursor for hydrazone and pyrazoline derivatives that demonstrate MIC values of 12.5–25 mg/mL against clinically relevant bacterial strains and in silico binding affinities superior to reference drugs (e.g., –10.2 kcal/mol vs. –9.8 kcal/mol for SQLE) [3]. The hydrazine group enables facile condensation with aldehydes to generate diverse libraries, while the 8-position attachment preserves the quinoline nitrogen's availability for target engagement. This synthetic entry point is specific to the 8-hydrazino isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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